molecular formula C10H14N2O5S3 B13429584 rac-cis N-Desethyl N-Acetyl Dorzolamide

rac-cis N-Desethyl N-Acetyl Dorzolamide

Cat. No.: B13429584
M. Wt: 338.4 g/mol
InChI Key: MQRCTNZVQVRCRD-YLWLKBPMSA-N
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Description

rac-cis N-Desethyl N-Acetyl Dorzolamide: is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. The unique structure of this compound allows it to interact with specific enzymes, making it a valuable compound in both medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-cis N-Desethyl N-Acetyl Dorzolamide involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The process involves the use of various reagents and conditions to achieve the desired stereochemistry and purity.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound. The process may also involve the use of specific catalysts and solvents to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions: rac-cis N-Desethyl N-Acetyl Dorzolamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride.

    Substitution: Sodium azide, acetone/phosphate buffer mixture.

Major Products:

Scientific Research Applications

rac-cis N-Desethyl N-Acetyl Dorzolamide has a wide range of applications in scientific research:

Mechanism of Action

rac-cis N-Desethyl N-Acetyl Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound specifically targets carbonic anhydrase II and IV in the ciliary epithelium, leading to a reduction in hydrogen ion secretion and increased excretion of sodium, potassium, bicarbonate, and water .

Comparison with Similar Compounds

    Dorzolamide: The parent compound, also a carbonic anhydrase inhibitor, used in the treatment of glaucoma.

    Brinzolamide: Another carbonic anhydrase inhibitor with similar applications in ophthalmology.

    Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness.

Uniqueness: rac-cis N-Desethyl N-Acetyl Dorzolamide is unique due to its specific structural modifications, which enhance its selectivity and potency as a carbonic anhydrase inhibitor. These modifications also provide opportunities for the development of new therapeutic agents with improved efficacy and reduced side effects .

Properties

Molecular Formula

C10H14N2O5S3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(4R,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide

InChI

InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8+/m0/s1

InChI Key

MQRCTNZVQVRCRD-YLWLKBPMSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C

Origin of Product

United States

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